(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Description
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a bicyclic γ-lactone featuring a fused cyclopentane-furan ring system. It is a chiral compound with stereochemical significance, serving as a key intermediate in organic synthesis. This molecule is commercially available (CAS: 43119-28-4, 26054-46-6) and is synthesized via methods such as Baeyer-Villiger oxidation of bicyclo[3.2.0]ketones or cycloaddition reactions involving cyclopentadiene derivatives . Its rigid bicyclic structure and stereochemical control make it valuable in synthesizing complex molecules, including prostaglandins, HIV-1 protease inhibitors, and natural products like sieboldine A .
Properties
IUPAC Name |
(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPGUMSFWGGLP-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349174 | |
| Record name | (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43119-28-4 | |
| Record name | (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S, 5R) – (-)- 2-oxabicyclo(3.3.0.) oct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, also known as (–)-G-lactone, is a bicyclic γ-lactone that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and has been studied for its role as a chiral synthon in the synthesis of biologically active molecules, including HIV-1 protease inhibitors.
- IUPAC Name : this compound
- CAS Number : 43119-28-4
- Molecular Formula : C7H8O2
- Molecular Weight : 124.14 g/mol
- Purity : 98% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, it has been implicated in the synthesis of compounds with significant pharmacological properties.
Antiviral Activity
One of the most notable applications of this compound is in the design and synthesis of HIV-1 protease inhibitors. The lactone structure provides a scaffold that can be modified to enhance potency and selectivity against viral targets. Studies have shown that derivatives of (–)-G-lactone exhibit promising antiviral activity through inhibition of the HIV protease enzyme .
Antioxidant Properties
Research indicates that compounds derived from this compound possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Synthesis and Evaluation of Derivatives :
- Mechanistic Insights :
- Fragment-Based Drug Discovery :
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 43119-28-4 |
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| Purity | 98% |
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibits HIV protease |
| Antioxidant | Scavenges free radicals |
| Cytotoxicity | Induces apoptosis in cancer cells |
Scientific Research Applications
Pharmaceutical Development
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is utilized as a chiral synthon in the synthesis of various pharmaceutical compounds. Its stereochemical configuration allows for the production of biologically active molecules with specific enantiomeric properties. Notably, it has been employed in the synthesis of HIV-1 protease inhibitors, demonstrating its relevance in antiviral drug development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex organic molecules. For instance:
- Baeyer-Villiger Oxidation : This reaction can be used to convert the lactone into other functionalized compounds, expanding its utility in synthetic pathways .
- Synthesis of Prostaglandins : Tetrahydrocyclopentafuranone has been explored as a precursor for prostaglandin analogs, which are crucial in medicinal chemistry for their roles in inflammation and reproductive health .
Material Science
Recent studies have indicated potential applications of this compound in material science. Its unique structural properties could lead to the development of novel materials with specific mechanical or thermal properties. The exploration of this compound in polymer chemistry is an emerging area of research.
Case Study 1: Synthesis of HIV-1 Protease Inhibitors
In a notable study, researchers synthesized a series of HIV-1 protease inhibitors using this compound as a chiral building block. The inhibitors demonstrated significant antiviral activity and selectivity against HIV protease . This application underscores the compound's importance in developing therapeutics for viral infections.
Case Study 2: Prostaglandin Analog Development
Another research effort focused on using this compound to create prostaglandin analogs that exhibit enhanced stability and tissue selectivity. These analogs were tested for their efficacy in various biological assays and showed promising results in modulating uterine contractions . This application highlights the potential for this compound in reproductive health therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Methyl-Substituted Derivatives
- (3aS,6aR)-4,5-Dimethyl Derivative: Isolated from Xylaria curta, this derivative exhibits moderate antibacterial and phytotoxic activities.
- Key Difference : The parent compound lacks methyl substituents, making it less lipophilic but more versatile as a synthetic precursor.
b. Halogenated Derivatives
- (3aR,6aS)-3,3-Dichloro Derivative : Synthesized via BVMO-catalyzed ring expansion of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. The dichloro substitution enables regio- and stereospecific transformations, crucial for prostaglandin synthesis .
- Comparison : Chlorine atoms increase electrophilicity, facilitating nucleophilic attacks in downstream reactions—a property absent in the unsubstituted parent compound .
c. Hydroxy and Hydroxymethyl Derivatives
- (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl) Derivative : Synthesized via Prins reaction and zinc dust reduction, this derivative is pivotal in prostaglandin analog synthesis. The hydroxyl groups enable hydrogen bonding, enhancing interactions in enzymatic systems .
- Contrast : The parent compound lacks hydroxyl groups, limiting direct hydrogen-bonding interactions but offering a neutral scaffold for functionalization .
Stereochemical Variations
- (3aS,4S,7aR)-Hexahydrofuropyranol Derivative: Derived from the parent compound, this stereoisomer is integral to HIV-1 protease inhibitors. Its stereochemistry ensures optimal binding to the protease active site, achieving nanomolar inhibitory activity .
- Key Insight : The parent compound’s (3aR,6aS) configuration provides the foundational stereochemistry for generating bioactive enantiomers, whereas epimerization or ring-opening alters activity .
Preparation Methods
Detailed Process Description
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| a) | 3-acyloxy-5-hydroxycyclopentene (Formula I) + Amide acetal (IIa) or Ketene aminoacetal (IIb) | Reaction at 90–140°C in solvent with <3% alcohol | Formation of acylhydroxycyclopenteneacetamide (Formula III) |
| b) | Alkali/alkali earth hydroxide, carbonate, bicarbonate, or quaternary ammonium hydroxide solution | Addition to reaction mixture to form homogeneous/biphasic system | Intermediate conversion towards lactone precursor |
| c) | Strong acid (pKa < 2) | Acidification to induce lactonization | Formation of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (Formula IV) |
Research Findings and Yields
- The racemic dichloroketene-cyclopentadiene route yields approximately 65.3% of the dichlorinated intermediate, which can be converted to the target lactone after reduction and oxidation steps.
- Resolution of racemic intermediates using optically active phenethylamine (PEA) followed by Prins reaction and hydrolysis yields the enantiomerically enriched hydroxy-hydroxymethyl derivative in 26.4% yield.
- Subsequent zinc dust reduction of the chlorinated intermediate produces the enantiomerically pure lactone in 96.4% yield.
- The amide acetal/ketene aminoacetal method provides a more direct and scalable route with controlled stereochemistry and improved operational simplicity, though exact yields depend on specific process optimization.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Dichloroketene + Cyclopentadiene + Baeyer-Villiger Oxidation | Multi-step, racemic synthesis | Avoids resolution step | Operationally complex, difficult scale-up, racemic mixture |
| Claisen Rearrangement of 3-Acyloxy-5-hydroxycyclopentene | Thermal rearrangement at high temperature | Direct lactone formation | Requires high temperature (~160°C), challenging for large scale |
| Amide Acetal/Ketene Aminoacetal Reaction | Enantioselective, moderate temperature (90-140°C) | Economical, scalable, enantiomerically enriched product | Requires control of alcohol concentration, specific reagents |
Notes on Operational Parameters
- Maintaining alcohol concentration below 3% by volume during the amide acetal/ketene aminoacetal reaction is critical to avoid side reactions and ensure high yield.
- Solvent choice is important; solvents with boiling points above 90°C are preferred to maintain reaction temperature.
- The strong acid used for lactonization must have a pKa less than 2 to effectively promote ring closure.
- The process is adaptable to large-scale production with appropriate control of reaction conditions.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for confirming the stereochemical configuration of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For example, studies on structurally related cyclopenta[b]furan-2-one derivatives (e.g., ) used single-crystal X-ray diffraction to resolve chiral centers. When crystallography is impractical, nuclear Overhauser effect (NOE) NMR experiments combined with computational modeling (DFT or molecular mechanics) can validate configurations. Optical rotation data (e.g., −44° in methanol, as reported in ) should align with literature values for consistency.
Q. How can the purity of this bicyclic lactone be assessed, and what impurities are commonly observed during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., ) is critical for detecting enantiomeric impurities. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, such as partially hydrogenated intermediates or degradation products. For non-volatile impurities, LC-MS or NMR (e.g., ¹³C DEPT for stereochemical analysis) is recommended. Common impurities include diastereomers from incomplete stereocontrol during cyclization ().
Q. What synthetic routes are reported for preparing this compound, and what are their limitations?
- Methodological Answer : Key methods include:
- Ring-expansion strategies : β-lactone precursors undergo thermal or Lewis acid-catalyzed rearrangement (). Challenges include competing side reactions (e.g., ring-opening).
- Corey lactone derivatives : Functionalization of the cyclopenta[b]furanone core via hydroxylation or hydroxymethylation ( ). Limitations involve regioselectivity and protecting group strategies.
- Enzymatic resolution : For enantiopure synthesis, lipase-mediated kinetic resolution of racemic mixtures (noted in with >98% ee).
Advanced Research Questions
Q. How can conflicting NMR data for related cyclopenta[b]furan-2-one derivatives be resolved in structural elucidation?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational exchange. For example, and highlight the importance of variable-temperature (VT) NMR to identify coalescence points for rotamers. Computational tools like ACD/Labs or MestReNova can simulate spectra under different conditions. Cross-validation with 2D NMR (e.g., HSQC, HMBC) is essential to confirm coupling patterns and avoid misassignment ( ).
Q. What strategies optimize the regioselectivity of functional group modifications on the cyclopenta[b]furanone scaffold?
- Methodological Answer : Directed C–H activation or transition-metal catalysis (e.g., Pd-mediated allylic oxidation) can target specific positions. For example, and describe acetoxylation at the C5 position using acetic anhydride under acidic conditions. Steric and electronic factors dominate regioselectivity; DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals ().
Q. How do solvent and temperature influence the stability of this compound during long-term storage?
- Methodological Answer : Accelerated stability studies (ICH guidelines) under varying humidity and temperature (e.g., 25°C/60% RH vs. 40°C/75% RH) reveal degradation pathways. notes hydrolytic sensitivity due to the lactone ring; anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) mitigate ring-opening. Lyophilization or silica gel desiccation preserves crystallinity (melting point 117–119°C, ).
Q. What mechanistic insights explain the stereochemical outcomes of [3+2] cycloaddition reactions involving this compound?
- Methodological Answer : Frontier molecular orbital (FMO) theory and distortion/interaction analysis clarify stereoselectivity. For example, and highlight endo vs. exo transition states in cycloadditions. Kinetic isotope effects (KIE) and deuterium labeling experiments (e.g., D₂O quenching) track hydrogen migration during ring formation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
